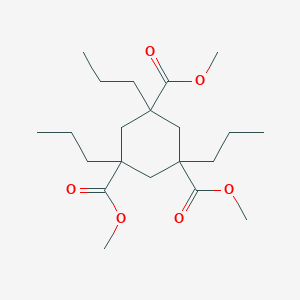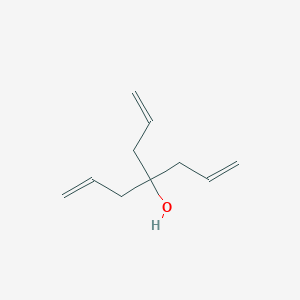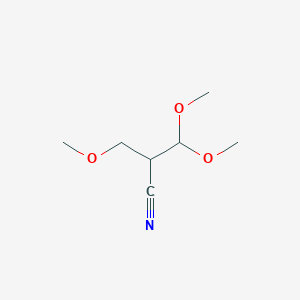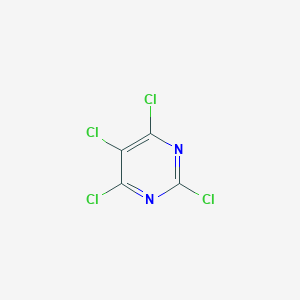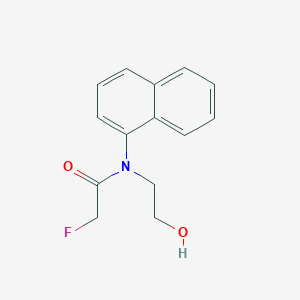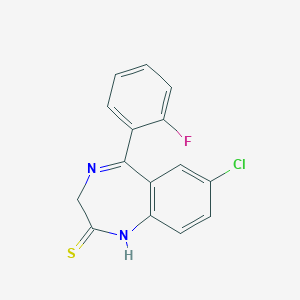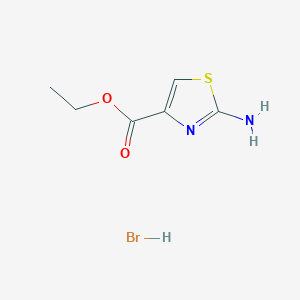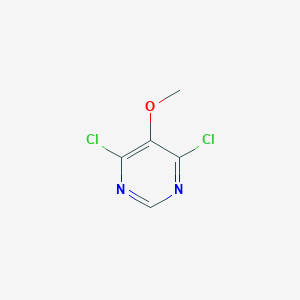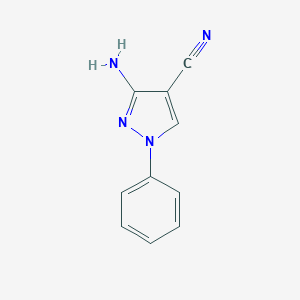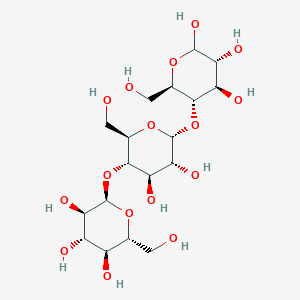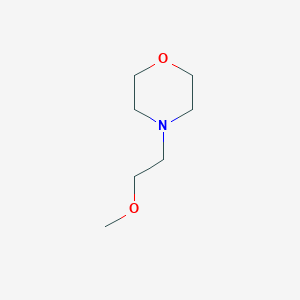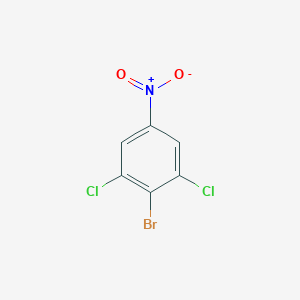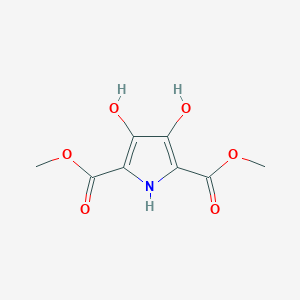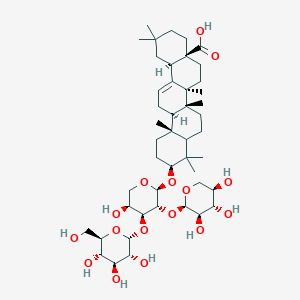
4-Isobutylphenylboronic acid
Vue d'ensemble
Description
4-Isobutylphenylboronic acid is a derivative of boronic acid and is structurally related to ibuprofen, a well-known anti-inflammatory drug. While the provided papers do not directly discuss 4-isobutylphenylboronic acid, they do provide insights into the synthesis, properties, and applications of structurally related compounds, which can be informative for understanding the chemical nature and potential uses of 4-isobutylphenylboronic acid.
Synthesis Analysis
The synthesis of derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) has been achieved through various methods. For instance, oligomeric derivatives of ibuprofen were synthesized using the imidazolide method, which resulted in compounds with prolonged anti-inflammatory activity . Another synthesis approach for ibuprofen involved the hydrocarboxylation of 1-(4-isobutylphenyl) ethanol with carbon monoxide and water, catalyzed by a palladium complex, yielding a regiospecific product . These methods could potentially be adapted for the synthesis of 4-isobutylphenylboronic acid by incorporating a boronic acid group at the appropriate position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . Similarly, the structure of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate was elucidated using spectral techniques and X-ray structural analysis . These studies provide a framework for understanding the molecular structure of 4-isobutylphenylboronic acid, which would likely involve similar analytical techniques to determine its geometry and electronic structure.
Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which is a key feature in their reactivity. The ortho-substituent on phenylboronic acids has been shown to play a significant role in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines . This suggests that the substituents on the phenyl ring of 4-isobutylphenylboronic acid could influence its reactivity in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives can be influenced by their molecular structure. For instance, the presence of an iodine substituent on phenylboronic acid significantly enhanced the chemiluminescent reaction catalyzed by horseradish peroxidase . The thermal stability and absorption properties of related compounds have been determined using thermal analysis and UV-Vis spectrophotometry . These techniques could be applied to 4-isobutylphenylboronic acid to assess its stability and optical properties.
Applications De Recherche Scientifique
Boronic acids, including 4-Isobutylphenylboronic acid, are increasingly utilized in diverse areas of research . Here are some of the applications:
-
Sensing Applications
- Field : Analytical Chemistry
- Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : Detection can be at the interface of the sensing material or within the bulk sample .
-
Therapeutics
- Field : Medicinal Chemistry
- Application Summary : Boronic acids are used in the development of therapeutics . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
- Methods of Application : The preparation of compounds with this chemical group is relatively simple and well known .
- Results : This has led to the development of new promising drugs .
-
Protodeboronation
- Field : Organic Chemistry
- Application Summary : Protodeboronation of pinacol boronic esters has been used in formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application : This involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
- Results : This method has been applied to methoxy protected ( )-D8-THC and cholesterol .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds .
- Methods of Application : This reaction involves the coupling of a boronic acid with an aryl or vinyl halide (or triflate) to form a coupled product .
- Results : This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals .
-
Organic Synthesis
- Field : Organic Chemistry
- Application Summary : Boronic acids are used as building blocks in organic synthesis . They are particularly useful in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .
- Methods of Application : The reaction involves the coupling of a boronic acid with an aryl or vinyl halide (or triflate) to form a coupled product .
- Results : This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals .
-
Drug Discovery
- Field : Medicinal Chemistry
- Application Summary : Boronic acids are used in drug discovery . They can be used to modify the selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules .
- Methods of Application : The preparation of compounds with this chemical group is relatively simple and well known .
- Results : This has led to the development of new promising drugs .
Safety And Hazards
When handling 4-Isobutylphenylboronic acid, avoid dust formation and avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
[4-(2-methylpropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSPHVWALUJQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378481 | |
| Record name | 4-Isobutylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylphenylboronic acid | |
CAS RN |
153624-38-5 | |
| Record name | 4-Isobutylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Isobutylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

